molecular formula C6H6F3N3O2 B7951226 1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole CAS No. 1443279-40-0

1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B7951226
CAS No.: 1443279-40-0
M. Wt: 209.13 g/mol
InChI Key: GRKYSWOYJBJDNH-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C6H6F3N3O2 and a molecular mass of 209.13 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the nitration of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction typically requires low temperatures to prevent decomposition and to ensure high yield.

Industrial production methods for this compound often involve large-scale nitration processes, where the reaction conditions are optimized for maximum efficiency and safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation: Although less common, the compound can undergo oxidation reactions where the ethyl group is oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions include 1-ethyl-4-amino-3-(trifluoromethyl)-1H-pyrazole and other substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has garnered significant attention in scientific research due to its diverse range of applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its use in developing new pharmaceuticals.

    Medicine: Its derivatives are investigated for their potential as therapeutic agents in treating various diseases. The presence of the trifluoromethyl group often enhances the bioavailability and metabolic stability of drug candidates.

    Industry: It is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties contribute to improved performance and durability.

Mechanism of Action

The mechanism by which 1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

1-ethyl-4-nitro-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2/c1-2-11-3-4(12(13)14)5(10-11)6(7,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKYSWOYJBJDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232290
Record name 1H-Pyrazole, 1-ethyl-4-nitro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-40-0
Record name 1H-Pyrazole, 1-ethyl-4-nitro-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-ethyl-4-nitro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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